Plumbane, tributylethyl-
Description
Early Discoveries and Syntheses of Organolead Compounds (Pre-20th Century)
The inception of organolead chemistry can be traced back to 1853, when German chemist Carl Jacob Löwig reported the first synthesis of an alkyllead compound. acs.orgwikipedia.orgacs.orgillinois.edu By reacting ethyl iodide with a lead-sodium alloy, Löwig obtained a mixture of what he described as "radicals," which were later understood to be ethyllead compounds. acs.orgacs.org His work, though not yielding a pure, well-defined compound, was a pivotal moment that opened the door to a new class of organometallic substances. acs.org
Following Löwig's discovery, other chemists began to explore this new territory. In 1859, George Bowdler Buckton reported the synthesis of what he believed to be diethyllead (B1201037) by reacting zinc ethyl with lead(II) chloride. wikipedia.org These early endeavors, while groundbreaking, often resulted in complex mixtures that were difficult to separate and characterize, a challenge that would persist in the field for some time. acs.org
These initial forays into organolead chemistry, summarized in the table below, were crucial. They established the feasibility of forming carbon-lead bonds and introduced the use of alloys and other organometallic reagents in their synthesis, concepts that would be refined and become central to the preparation of more complex structures like tributylethylplumbane.
| Year | Chemist(s) | Key Contribution | Reference(s) |
| 1853 | Carl Jacob Löwig | First reported synthesis of alkyllead compounds using a lead-sodium alloy and ethyl iodide. | acs.orgwikipedia.orgacs.orgillinois.edu |
| 1859 | George Bowdler Buckton | Attempted synthesis of diethyllead using zinc ethyl and lead(II) chloride. | wikipedia.org |
Developments in Synthetic Methodologies for Tetraalkyllead and Asymmetrical Organolead Compounds
The turn of the 20th century witnessed significant advancements in synthetic organic chemistry that directly impacted the synthesis of organolead compounds. The development of the Grignard reagent by Victor Grignard in 1900 provided a powerful and versatile tool for forming carbon-carbon and carbon-metal bonds. acs.orgwiley-vch.de
In 1904, Pfeiffer and Truskier were the first to apply the Grignard reagent to organolead synthesis, successfully preparing tetraphenyllead (B147485) from the reaction of phenylmagnesium bromide with lead(II) chloride. acs.orgloc.govdntb.gov.ua This marked a significant methodological leap forward. However, their attempts to synthesize tetraethyllead (B6334599) using the same method were less conclusive. acs.org
It was the meticulous work of Gerhard Grüttner and Erich Krause , beginning in 1916, that truly systematized the synthesis of tetraalkyllead compounds using Grignard reagents. acs.orgloc.gov They thoroughly investigated the reaction of various alkylmagnesium halides with lead(II) chloride, successfully preparing a range of symmetrical tetraalkyllead compounds. acs.org
Crucially, Grüttner and Krause also developed methods for the synthesis of asymmetrical tetraalkyllead compounds , which is directly relevant to a compound like tributylethylplumbane. acs.org Their approach often involved the preparation of a trialkyllead halide (R3PbX) as an intermediate, followed by the reaction with a different Grignard reagent (R'MgX) to introduce the fourth, different alkyl group. acs.org This two-step process, outlined in the general reaction below, laid the direct synthetic pathway for compounds of the R3PbR' type.
General Synthesis of Asymmetrical Tetraalkyllead Compounds:
3 RMgX + PbX2 → R3PbX + 2 MgX2
R3PbX + R'MgX → R3PbR' + MgX2
Another significant development was the concept of the redistribution reaction , described by Calingaert and Beatty. acs.orgcdnsciencepub.com They found that mixtures of different tetraalkyllead compounds, when heated in the presence of a catalyst, would exchange their alkyl groups to form a statistical mixture of all possible combinations, including asymmetrical ones. acs.orgcdnsciencepub.com This provided an alternative, albeit less controlled, route to mixed alkyllead compounds.
These advancements are summarized in the following table:
| Year(s) | Chemist(s) | Key Contribution | Relevance to Tributylethylplumbane | Reference(s) |
| 1904 | Pfeiffer & Truskier | First use of Grignard reagents for organolead synthesis (tetraphenyllead). | Established the utility of Grignard reagents for forming C-Pb bonds. | acs.orgloc.govdntb.gov.ua |
| 1916-onwards | Grüttner & Krause | Systematic synthesis of symmetrical and asymmetrical tetraalkyllead compounds via Grignard reagents. | Provided a direct and controlled synthetic route for asymmetrical compounds like tributylethylplumbane. | acs.orgloc.gov |
| 1939 | Calingaert & Beatty | Described the redistribution reaction for tetraalkyllead compounds. | Offered an alternative, though less specific, method for producing mixed alkyllead compounds. | acs.orgcdnsciencepub.com |
Academic Contributions to Understanding Organolead Reactivity and Structure
Alongside synthetic developments, academic research in the early 20th century began to shed light on the fundamental properties of organolead compounds. It was established that the carbon-lead bond is relatively weak, making these compounds susceptible to homolytic cleavage upon heating to generate free radicals. acs.org This property would later be exploited in the use of tetraethyllead as an anti-knock agent in gasoline.
Structural studies, though challenging with the techniques of the era, began to paint a picture of the tetrahedral geometry around the lead atom in tetravalent organolead compounds. allenpress.com Understanding the structure and the nature of the C-Pb bond was crucial for explaining the reactivity and stability of these compounds. For asymmetrical compounds like tributylethylplumbane, this understanding helps to rationalize their properties, which would be expected to be intermediate between those of the corresponding symmetrical tetraalkylleads, tetrabutylplumbane and tetraethylplumbane.
Research also delved into the reactivity of trialkyllead derivatives, which were key intermediates in the synthesis of asymmetrical compounds. acs.org The stability and reactivity of these intermediates were found to be influenced by the nature of the alkyl groups attached to the lead atom. acs.org
Properties
IUPAC Name |
tributyl(ethyl)plumbane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5.Pb/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMMMHLVLXRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Pb](CC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Pb | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215468 | |
| Record name | Plumbane, tributylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65151-10-2 | |
| Record name | Plumbane, tributylethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumbane, tributylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Properties of Tributylethylplumbane
Nomenclature and Structural Formula
The systematic IUPAC name for the compound is tributylethylplumbane. It is also referred to as plumbane, tributylethyl-. The chemical structure consists of a central lead atom covalently bonded to one ethyl group and three butyl groups in a tetrahedral geometry.
Chemical Structure:
Physicochemical Properties
| Property | Tetramethyllead (B1204573) | Tetraethyllead (B6334599) |
| Molecular Formula | C₄H₁₂Pb | C₈H₂₀Pb |
| Molar Mass | 267.34 g/mol | 323.44 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | 1.995 g/cm³ | 1.653 g/cm³ wikipedia.org |
| Melting Point | -27.5 °C | -136 °C wikipedia.org |
| Boiling Point | 110 °C | 198-202 °C (decomposes) |
| Solubility in Water | 18 mg/L | 0.29 mg/L |
Data for Tetramethyllead and Tetraethyllead from NICNAS report, unless otherwise cited.
Based on these trends, tributylethylplumbane would be expected to be a colorless, high-density liquid with low solubility in water and a boiling point that would likely lead to decomposition before reaching it at atmospheric pressure.
| Identifier | Value |
| Chemical Name | Tributylethylplumbane |
| Synonyms | Plumbane, tributylethyl- |
| CAS Number | 65151-10-2 acs.org |
| Molecular Formula | C₁₄H₃₂Pb acs.org |
| SMILES | CCCCPb(CCCC)CC |
| InChI Key | InChI=1S/C14H32Pb/c1-5-9-13-15(14-10-6-2,11-7-3)12-8-4/h5-14H2,1-4H3 |
Advanced Synthetic Methodologies for Tributylethylplumbane and Analogous Organolead Species
Optimization of Grignard Reagent-Based Approaches for Tributylethylplumbane
The reaction of a lead(II) salt or an organolead halide with a Grignard reagent is a cornerstone for the formation of carbon-lead bonds. sigmaaldrich.commt.com The synthesis of tributylethylplumbane would typically involve the reaction of ethylmagnesium halide with a suitable tributyllead precursor, such as tributyllead chloride. The optimization of this approach is critical for maximizing yield and purity while minimizing reaction time and side products.
Detailed Research Findings:
Key parameters influencing the success of the Grignard synthesis include the solvent, temperature, stoichiometry, and reaction initiation. Tetrahydrofuran (THF) is often the solvent of choice over diethyl ether (DEE) as it is a stronger Lewis base, which can enhance the solubility and reactivity of the Grignard reagent. uni-graz.at The composition and reactivity of Grignard reagents are governed by the complex Schlenk equilibrium, which is influenced by the solvent and concentration. uni-graz.at
The formation of the Grignard reagent itself can have a variable induction period, which can lead to a rapid, exothermic reaction once initiated. mt.com Careful temperature control is therefore essential to prevent runaway reactions and the formation of byproducts from side reactions like Wurtz coupling. Furthermore, ensuring anhydrous (water-free) conditions is paramount, as Grignard reagents are strong bases that readily react with protic compounds, including water and alcohols. sigmaaldrich.comrsc.org Optimizing the stoichiometric ratio of the Grignard reagent to the lead precursor is also crucial; an excess of the Grignard reagent can lead to the formation of tetraalkyllead compounds and complex magnesium halide salts that complicate purification. rsc.org
| Parameter | Condition A | Condition B | Expected Outcome for Tributylethylplumbane Synthesis | Rationale |
| Solvent | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | Higher yield and faster reaction in THF. | THF is a stronger Lewis base, increasing the solubility and reactivity of the Grignard reagent. uni-graz.at |
| Temperature | Reflux | 0 °C to Room Temp | Better selectivity and safety at lower temperatures. | Minimizes side reactions and controls the exothermicity of the Grignard addition. rsc.org |
| Stoichiometry | >1.5 equivalents EtMgBr | 1.0-1.1 equivalents EtMgBr | Higher purity of the desired product with slight excess. | Precise control prevents over-alkylation and reduces difficult-to-remove byproducts. rsc.org |
| Initiation | Spontaneous | Addition of Iodine (I₂) | More reliable and controlled reaction start. | A crystal of iodine can activate the magnesium surface, overcoming the induction period. rsc.org |
Exploration of Alternative Organometallic Precursors for Lead Alkylation
While Grignard reagents are widely used, their high reactivity can limit their functional group tolerance. msu.edu Research into alternative organometallic precursors for the alkylation of lead compounds aims to overcome these limitations and provide milder, more selective synthetic routes.
Detailed Research Findings:
Organolithium Reagents: Alkyllithium reagents are another class of highly reactive organometallics used for C-C bond formation. msu.edu In the context of lead alkylation, they offer similar reactivity to Grignard reagents but can sometimes provide different selectivity or be more suitable for specific substrates.
Organozinc Reagents: Organozinc compounds are generally less reactive than their Grignard or organolithium counterparts, which imparts greater functional group tolerance. msu.edu This allows for the synthesis of more complex organolead structures containing sensitive functional groups that would not survive harsher conditions.
Organocopper Reagents (Gilman Reagents): Lithium dialkylcuprates are known for their utility in conjugate addition reactions and can also be used for alkylation. Their softer nucleophilic character could offer advantages in specific synthetic contexts for organolead chemistry.
Hydrazones: Modern synthetic methods have explored the use of hydrazones as alternatives to traditional organometallic reagents in transition-metal-catalyzed cross-coupling reactions. researchgate.net This approach avoids the preparation of highly reactive and sensitive organometallic compounds, representing a greener and more sustainable strategy. researchgate.net
Guanidinate Ligands: For specialized applications, the choice of ligands on the metal precursor can influence reactivity. Guanidinato ligands have been investigated as alternatives to classical ligands like cyclopentadienyls and can be used in the synthesis of organometallic complexes of lead. nih.gov
| Precursor Type | General Formula | Key Characteristics | Application in Lead Alkylation |
| Grignard Reagents | R-MgX | Highly reactive, strong base, sensitive to protic groups. sigmaaldrich.com | Standard method for creating C-Pb bonds. mt.com |
| Organolithium Reagents | R-Li | Very high reactivity, often more reactive than Grignards. msu.edu | Alternative to Grignards, useful for specific precursors. |
| Organozinc Reagents | R₂Zn or R-ZnX | Milder reactivity, higher functional group tolerance. msu.edu | Synthesis of functionalized organolead compounds. |
| Hydrazone Derivatives | R₂C=NNR₂ | Used as organometallic surrogates in catalytic reactions. researchgate.net | A potential greener alternative for C-Pb bond formation via cross-coupling. |
Stereoselective and Enantioselective Synthesis of Chiral Tributylethylplumbane Derivatives
The creation of chiral molecules, which are non-superimposable on their mirror images, is a central theme in modern organic synthesis. ethz.ch The synthesis of chiral organolead compounds, where the lead atom itself is a stereocenter (e.g., in a molecule of the type R¹R²R³R⁴Pb), or the use of organolead reagents to induce chirality in other molecules, represents a sophisticated area of organometallic chemistry.
Detailed Research Findings:
A key challenge in synthesizing chiral-at-lead compounds is their potential for racemization. However, stable, chiral triorganolead halides of the type ArAr′Ar″PbX have been successfully synthesized. researchgate.net One reported strategy involves the selective arylation of a prochiral diorganolead diacetate using an ortho-lithiated amine, where the nitrogen atom can coordinate intramolecularly to the lead center, stabilizing the chiral configuration. researchgate.net
The principles for creating stereogenic centers can be adapted from other areas of heteroatom chemistry, such as the synthesis of P-chiral phosphines. beilstein-journals.org These methods often employ chiral auxiliaries, like (-)-menthol or ephedrine, to create diastereomeric intermediates that can be separated. Subsequent nucleophilic substitution with an organometallic reagent, such as an ethylating agent, would proceed with a defined stereochemical outcome (e.g., inversion of configuration), allowing for the synthesis of a single enantiomer of the target chiral organolead compound. beilstein-journals.org
Furthermore, chiral α-alkoxy organolead compounds have been used as reagents to achieve highly diastereoselective additions to aldehydes. rsc.org This allows for the precise control over the stereochemistry of newly formed chiral centers in the product, demonstrating the utility of organolead species in asymmetric synthesis. rsc.orgacs.org
| Method | Description | Application to Organolead Synthesis | Expected Outcome |
| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. ethz.ch | Reaction of a lead halide with a chiral auxiliary (e.g., chiral alcohol), followed by separation of diastereomers and substitution with an ethyl group. | Enantiomerically enriched tributylethylplumbane derivative. |
| Chiral Precursor | Use of a pre-existing, enantiomerically pure starting material. | Selective arylation of a prochiral diorganolead compound to create a stable chiral triorganolead halide. researchgate.net | A specific enantiomer of a chiral triaryl(ethyl)plumbane. |
| Asymmetric Catalysis | A chiral catalyst facilitates the enantioselective formation of the product. | Catalytic asymmetric ethylation of a suitable tributyllead electrophile. | Potential for high enantiomeric excess in the final product. |
Green Chemistry Principles and Sustainable Synthetic Routes for Organolead Compounds
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying these principles to organolead synthesis is crucial for minimizing environmental impact and enhancing safety.
Detailed Research Findings:
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. solubilityofthings.comacs.org
Waste Prevention: Traditional Grignard syntheses generate significant amounts of magnesium halide salts as waste. acs.org Catalytic methods are superior as they generate far less waste. yale.edu
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The atom economy of Grignard reactions is inherently poor. Alternative reactions, such as direct catalytic cross-coupling, could offer a significant improvement.
Less Hazardous Chemical Syntheses: This principle encourages the use of substances with little or no toxicity. sigmaaldrich.com Given the inherent toxicity of lead compounds, this principle highlights the importance of containment and exploring alternatives where possible.
Designing Safer Chemicals: This involves designing chemical products to have their desired function while minimizing their toxicity. yale.edu
Safer Solvents and Auxiliaries: The use of auxiliary substances like organic solvents should be made unnecessary or innocuous. sigmaaldrich.com Exploring reactions in water, ionic liquids, or solvent-free conditions are key research areas.
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org
Use of Renewable Feedstocks: Using raw materials derived from renewable sources is a key goal. solubilityofthings.com
Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu Developing catalytic routes for lead alkylation would be a major advance.
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. yale.edu
Real-time Analysis for Pollution Prevention: Developing analytical methods to monitor reactions in real-time can prevent the formation of hazardous byproducts. yale.edu
Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances that minimize the potential for chemical accidents is fundamental. yale.edu
| Green Chemistry Principle | Traditional Grignard Synthesis | Potential Sustainable Alternative |
| Atom Economy | Low; stoichiometric MgX₂ waste is produced. acs.org | High; Catalytic cross-coupling where the catalyst is recycled. |
| Reagents | Stoichiometric, highly reactive Grignard reagent. yale.edu | Catalytic amount of a less hazardous reagent. yale.edu |
| Solvents | Volatile and flammable ethers (THF, DEE). uni-graz.at | Supercritical CO₂, water, or solvent-free conditions. |
| Energy Efficiency | Often requires heating for initiation/reflux. sigmaaldrich.com | Reactions designed to run at ambient temperature. acs.org |
Mechanistic Investigations of Tributylethylplumbane Reactivity and Transformative Potential
Elucidation of Carbon-Lead Bond Homolytic Cleavage Mechanisms
The carbon-lead (C-Pb) bond is inherently weak, a characteristic that facilitates its homolytic cleavage to generate free radicals. wikipedia.org This process, known as homolysis, involves the symmetrical breaking of the C-Pb bond, where each fragment retains one of the bonding electrons. For tetraalkyllead compounds like tributylethylplumbane, this cleavage can be initiated by thermal or photochemical means. wikipedia.orgdtic.mil
The bond dissociation energy for the C-Pb bond in a related compound, tetramethyllead (B1204573), is approximately 204 kJ/mol (49 kcal/mol). wikipedia.org This is significantly lower than the C-Sn bond in tetramethyltin (B1198279) (297 kJ/mol or 71 kcal/mol), highlighting the comparative weakness of the C-Pb bond. wikipedia.org The homolytic cleavage of a C-Pb bond in tributylethylplumbane can result in the formation of either a butyl radical or an ethyl radical, along with the corresponding trialkylplumbyl radical (e.g., •Pb(C₄H₉)₃ or •Pb(C₄H₉)₂(C₂H₅)).
The general mechanism can be represented as: (C₄H₉)₃Pb(C₂H₅) → (C₄H₉)₃Pb• + •C₂H₅ or (C₄H₉)₃Pb(C₂H₅) → (C₄H₉)₂(C₂H₅)Pb• + •C₄H₉
The relative ease of this bond scission is a cornerstone of the compound's utility as a radical initiator. wikipedia.org The stability of the resulting alkyl radicals (tertiary > secondary > primary) and the specific reaction conditions can influence which C-Pb bond is preferentially cleaved.
Table 1: Comparison of Carbon-Element Bond Dissociation Energies
| Bond | Dissociation Energy (kJ/mol) |
|---|---|
| C-Sn (in (CH₃)₄Sn) | 297 |
| C-Pb (in (CH₃)₄Pb) | 204 |
This table illustrates the relative weakness of the C-Pb bond compared to the C-Sn bond, predisposing organolead compounds to homolytic cleavage.
Studies on the Radical Initiator Properties of Tributylethylplumbane in Organic Reactions
The facile homolytic cleavage of the C-Pb bond makes tributylethylplumbane and related organolead compounds effective radical initiators. wikipedia.org A radical initiator is a substance that can produce radical species under mild conditions, which then start a chain reaction. libretexts.orgethz.ch This property was famously utilized in the application of tetraethyllead (B6334599) as an anti-knock agent in gasoline. wikipedia.org
In the context of organic synthesis, tributylethylplumbane can initiate polymerization reactions. The process begins with the thermal or photochemical decomposition of the organolead compound to generate alkyl radicals (ethyl or butyl). libretexts.orgethz.ch These highly reactive radicals then attack a monomer unit (e.g., an alkene), creating a new radical species that propagates the polymerization chain.
The initiation step can be described as follows:
Initiator Decomposition: (C₄H₉)₃Pb(C₂H₅) → R• (where R• is an ethyl or butyl radical)
Chain Initiation: R• + M (monomer) → RM•
This initiation process is fundamental to various radical-mediated polymerizations. wikipedia.orggoogle.com The choice of initiator often depends on its solubility and decomposition temperature. fujifilm.com The relatively low bond dissociation energy of the C-Pb bond allows for initiation at moderate temperatures.
Transmetalation Reactions Involving Tributylethylplumbane with Other Organometallic Reagents
Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand, typically an alkyl or aryl group, from one metal center to another. researchgate.net Organolead compounds like tributylethylplumbane readily undergo such reactions. wikipedia.org This process is pivotal in many catalytic cycles, particularly in cross-coupling reactions. nih.govresearchgate.net
The general form of a transmetalation reaction involving tributylethylplumbane can be depicted as: (C₄H₉)₃Pb-R + M-X → (C₄H₉)₃Pb-X + M-R (where R = ethyl or butyl, M-X is another organometallic reagent, e.g., a palladium(II) halide)
These reactions are often driven by the formation of a more stable organometallic species or a salt. For instance, in palladium-catalyzed cross-coupling reactions, the alkyl group from tributylethylplumbane can be transferred to a Pd(II) center, which then undergoes reductive elimination to form a new carbon-carbon bond. wikipedia.org The reactivity of organolead compounds in transmetalation is notable; they are generally more reactive than their organotin counterparts. wikipedia.org This enhanced reactivity can be advantageous in synthesizing sterically hindered molecules.
Acid-Catalyzed Heterocyclic Cleavage Pathways of Organolead Compounds
The C-Pb bond in tributylethylplumbane is susceptible to cleavage by acids, a reaction known as acidolysis. doi.org This is a characteristic reaction for organometallic compounds where the metal is electropositive relative to carbon. The general reaction involves the protonation and subsequent cleavage of the C-Pb bond to yield a hydrocarbon and a trialkyllead salt. wikipedia.org
R₄Pb + HX → R₃PbX + RH
Kinetic studies on the cleavage of tetraalkylleads by acids like perchloric acid have shown the reaction to be first-order in both the organolead compound and the acid. doi.org The mechanism is often described as an SE2 (bimolecular electrophilic substitution) type.
While the term "heterocyclic cleavage" in this context can be broad, it generally refers to the cleavage of bonds within a cyclic structure. If tributylethylplumbane were to interact with a heterocyclic compound under acidic conditions, the reaction would likely still proceed via the electrophilic attack of a proton on one of the alkyl groups, leading to its cleavage from the lead center. The resulting trialkyllead cation or its salt could then potentially interact with the heterocycle, though direct acid-catalyzed cleavage of a heterocycle by the organolead compound itself is less common than the acidolysis of the organolead's C-Pb bonds. wikipedia.org
Application of Tributylethylplumbane in Carbon-Carbon Coupling Reactions
Tributylethylplumbane can serve as an alkyl source in various transition-metal-catalyzed carbon-carbon coupling reactions. wikipedia.org These reactions are powerful tools for constructing complex organic molecules. organic-chemistry.org Organolead reagents are known to be more reactive than organotin compounds in these transformations, which allows them to be used for synthesizing sterically demanding products. wikipedia.org
A key example is the palladium-catalyzed coupling of tetra-alkyl-lead derivatives with acid chlorides to form ketones in high yields under mild conditions. rsc.org
R-COCl + R'₄Pb → R-CO-R' + R'₃PbCl (catalyzed by Pd)
In this reaction, tributylethylplumbane could provide either a butyl or an ethyl group for the coupling. The catalytic cycle would likely involve:
Oxidative Addition: A Pd(0) catalyst reacts with the acid chloride (R-COCl).
Transmetalation: The alkyl group (R') from tributylethylplumbane is transferred to the palladium center.
Reductive Elimination: The coupled product (ketone, R-CO-R') is eliminated, regenerating the Pd(0) catalyst.
This type of reactivity is analogous to that seen in well-known cross-coupling reactions like the Stille (using organotins) and Negishi (using organozincs) couplings. wikipedia.orgnumberanalytics.comjk-sci.comorganic-chemistry.org
Oxyplumbation Reactions and their Synthetic Utility with Polar Alkenes
Oxyplumbation is an addition reaction where an organolead species adds across a carbon-carbon double or triple bond. Specifically, organolead alkoxides can add to polar alkenes, which are alkenes substituted with electron-withdrawing groups. wikipedia.orgadjadmc.ac.in This reaction provides a pathway to functionalize alkenes.
The general reaction with a polar alkene like acrylonitrile (B1666552) is as follows: H₂C=CH-CN + (R₃PbOR') → R'O-CH₂-CH(PbR₃)-CN
In this reaction, the alkoxide group (OR') adds to one carbon of the double bond, and the trialkylplumbyl group (PbR₃) adds to the other. For tributylethylplumbane, this would first require conversion to an alkoxide, for example, by reaction with an alcohol. The resulting adduct can then undergo further reactions, such as methanolysis, to remove the lead moiety and yield a saturated, functionalized product. wikipedia.orgadjadmc.ac.in The organolead alkoxide can be regenerated, allowing it to act as a catalyst in the process. wikipedia.org
Table 2: Example of an Oxyplumbation Reaction
| Reactants | Intermediate | Final Product (after methanolysis) |
|---|---|---|
| H₂C=CH-CN + (Et₃PbOMe)ₙ | MeO-CH₂-HC(PbEt₃)-CN | MeO-CH₂-CH₂-CN |
This table demonstrates the synthetic utility of oxyplumbation for the functionalization of polar alkenes. wikipedia.org
Reactivity Profiles of Tributylethylplumbane in Comparison to Organotin Analogs
The reactivity of tributylethylplumbane is often compared to its organotin analog, tributylethylstannane, as both lead and tin belong to Group 14 of the periodic table. The key differences in their reactivity stem from the properties of the C-Pb versus the C-Sn bond. wikipedia.org
Bond Strength: The C-Pb bond is significantly weaker than the C-Sn bond. The bond dissociation energy for the C-Pb bond in tetramethyllead is about 204 kJ/mol, whereas for the C-Sn bond in tetramethyltin, it is about 297 kJ/mol. wikipedia.org This makes tributylethylplumbane more thermally labile and a more potent radical initiator at lower temperatures compared to its tin counterpart. dtic.milresearchgate.net
Reactivity in Coupling Reactions: In cross-coupling reactions, organolead compounds are generally more reactive than organotin compounds. wikipedia.org This higher reactivity can be beneficial for coupling sterically hindered substrates or for achieving reactions under milder conditions. However, it can also lead to lower functional group tolerance.
Toxicity and Stability: A significant practical difference is the higher toxicity associated with organolead compounds compared to many organotin reagents. researchgate.net Organotin compounds, while also toxic, are generally more stable and easier to handle, which has led to their more widespread use in synthetic chemistry (e.g., in the Stille reaction). organic-chemistry.org
Table 3: Comparative Properties of Tetraalkyl Lead and Tin Compounds
| Property | Tributylethylplumbane (inferred) | Tributylethylstannane (inferred) |
|---|---|---|
| C-Metal Bond Strength | Weaker | Stronger |
| Radical Initiation | More facile | Less facile |
| Coupling Reactivity | Higher | Lower |
| Thermal Stability | Lower | Higher |
This table summarizes the key differences in reactivity between analogous organolead and organotin compounds.
Sophisticated Spectroscopic and Analytical Characterization of Tributylethylplumbane
Advanced Vibrational Spectroscopy (FT-IR and Raman) for Structural Elucidation and Molecular Vibrations
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for elucidating the structural framework of molecules by probing their characteristic vibrations. sigmaaldrich.com These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. libretexts.orgresearchgate.net
For a molecule like tributylethylplumbane, which possesses a central lead atom bonded to three butyl groups and one ethyl group, the spectra would be dominated by the vibrations of the alkyl chains.
FT-IR Spectroscopy : This technique is particularly sensitive to the vibrations of polar bonds. researchgate.net In tributylethylplumbane, while the Pb-C bonds have some polarity, the most intense signals are expected to arise from the C-H bonds within the butyl and ethyl groups. Key vibrational modes would include symmetric and asymmetric stretching and bending of the CH₂, and CH₃ groups. pw.edu.pl
Raman Spectroscopy : This method is highly effective for analyzing non-polar, symmetric bonds and the skeletal framework of molecules. frontiersin.orgarxiv.org Therefore, it is well-suited for observing the C-C and Pb-C bond vibrations. The Pb-C stretching vibrations, which are fundamental to the core structure of the molecule, would be particularly evident in the low-frequency region of the Raman spectrum. sdss3.org
Table 1: Predicted Characteristic Vibrational Frequencies for Tributylethylplumbane
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predominant Technique |
|---|---|---|---|
| Asymmetric C-H Stretch | CH₃, CH₂ | 2950 - 2975 | FT-IR & Raman |
| Symmetric C-H Stretch | CH₃, CH₂ | 2850 - 2880 | FT-IR & Raman |
| CH₂ Scissoring (Bending) | CH₂ | 1450 - 1470 | FT-IR |
| CH₃ Asymmetric Bending | CH₃ | ~1460 | FT-IR |
| CH₃ Symmetric Bending | CH₃ | ~1380 | FT-IR |
| C-C Skeletal Vibrations | C-C | 800 - 1200 | Raman |
| Pb-C Stretching | Pb-C | 450 - 550 | Raman |
Note: These are estimated values. The actual frequencies can vary based on the specific molecular environment and physical state.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic connectivity and electronic environment within a molecule. google.com For tributylethylplumbane, a multi-nuclear approach involving ¹H, ¹³C, and ²⁰⁷Pb NMR would be essential for a complete analysis.
¹H NMR : The proton NMR spectrum would show distinct signals for the protons of the ethyl group and the three butyl groups. The chemical shift of these protons is influenced by the electronegativity of the adjacent lead atom, causing them to appear at slightly different fields than in a simple alkane. diva-portal.org Spin-spin coupling would lead to characteristic splitting patterns: the CH₃ of the ethyl group would be a triplet, its CH₂ a quartet, and the various CH₂ and CH₃ groups of the butyl chains would present as complex multiplets. libretexts.org
¹³C NMR : The carbon NMR spectrum would reveal separate signals for each chemically non-equivalent carbon atom in the ethyl and butyl chains. This allows for the unambiguous confirmation of the number and type of carbon environments in the structure.
²⁰⁷Pb NMR : Lead possesses an NMR-active isotope, ²⁰⁷Pb, which has a spin of 1/2 and a natural abundance of 22.1%. researchgate.net This makes ²⁰⁷Pb NMR a viable and informative technique. The chemical shift range for lead is very large, making it highly sensitive to the nature of the alkyl groups attached. The specific chemical shift for tributylethylplumbane would provide a unique fingerprint, distinguishing it from other tetraalkyllead compounds like tetraethyllead (B6334599) or tetrabutyllead. researchgate.net
Table 2: Predicted ¹H NMR Spectral Data for Tributylethylplumbane
| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl -CH₃ | 1.1 - 1.4 | Triplet (t) |
| Ethyl -CH₂- | 0.8 - 1.2 | Quartet (q) |
| Butyl -CH₂-Pb | 0.9 - 1.3 | Multiplet (m) |
| Butyl -CH₂CH₂CH₂-Pb | 1.3 - 1.7 | Multiplet (m) |
| Butyl -CH₂CH₃ | 1.2 - 1.6 | Multiplet (m) |
| Butyl -CH₃ | 0.8 - 1.0 | Triplet (t) |
Note: Chemical shifts are relative to TMS and are estimates based on data for similar organometallic compounds. Actual values depend on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.netlibretexts.org This allows for the unambiguous determination of the molecular formula.
For tributylethylplumbane (C₁₄H₃₂Pb), HRMS would first confirm the exact mass of the molecular ion (M⁺•). The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner. sigmaaldrich.comlibretexts.org The most common fragmentation pathway for tetraalkyllead compounds is the sequential loss of alkyl radicals. creative-proteomics.com
The expected fragmentation pattern for tributylethylplumbane would involve:
Ionization to form the molecular ion, [Pb(C₄H₉)₃(C₂H₅)]⁺•.
Loss of an ethyl radical (•C₂H₅) or a butyl radical (•C₄H₉) to form the most abundant fragment ions. The relative stability of the resulting trialkyllead cation influences which loss is favored.
Subsequent losses of further alkyl radicals from these primary fragments.
A key feature in the mass spectrum would be the characteristic isotopic pattern of lead (²⁰⁴Pb: 1.4%, ²⁰⁶Pb: 24.1%, ²⁰⁷Pb: 22.1%, ²⁰⁸Pb: 52.4%), which would be clearly visible for the molecular ion and all lead-containing fragments, confirming the presence of the element.
Table 3: Predicted HRMS Fragments for Tributylethylplumbane
| Ion Formula | Description | Predicted m/z (for ²⁰⁸Pb) |
|---|---|---|
| [C₁₄H₃₂²⁰⁸Pb]⁺• | Molecular Ion (M⁺•) | 408.23 |
| [C₁₂H₂₇²⁰⁸Pb]⁺ | [M - C₂H₅]⁺ | 379.19 |
| [C₁₀H₂₃²⁰⁸Pb]⁺ | [M - C₄H₉]⁺ | 351.16 |
| [C₈H₁₈²⁰⁸Pb]⁺ | [M - C₂H₅ - C₄H₉]⁺ | 322.12 |
| [C₆H₁₄²⁰⁸Pb]⁺ | [M - 2C₄H₉]⁺ | 294.09 |
| [C₄H₉²⁰⁸Pb]⁺ | [M - C₂H₅ - 2C₄H₉]⁺ | 265.05 |
Note: m/z values are calculated based on the most abundant lead isotope (²⁰⁸Pb) and are for the singly charged ion.
X-ray Diffraction Studies for Solid-State Structure Determination of Tributylethylplumbane Derivatives
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate bond lengths and angles. nih.gov However, obtaining a single crystal suitable for diffraction studies can be challenging for compounds like tributylethylplumbane, which are liquids at room temperature and possess highly flexible alkyl chains that hinder regular packing into a crystal lattice.
While no crystal structure for tributylethylplumbane itself is available, data from related organolead compounds can provide insight into its expected molecular geometry. researchgate.net For instance, X-ray diffraction studies on other tetravalent lead compounds show that the lead atom typically adopts a tetrahedral coordination geometry. berstructuralbioportal.org It is expected that tributylethylplumbane would exhibit a distorted tetrahedral geometry around the central lead atom, with C-Pb-C bond angles close to the ideal 109.5°. The Pb-C bond lengths would be anticipated to be in the range of 2.2-2.3 Å, consistent with values seen in other tetraalkyllead structures. nih.gov
Analysis of derivatives, where the alkyl groups are replaced with moieties that encourage crystallization, could provide more accessible solid-state structures and further confirm the fundamental coordination chemistry of the lead center.
Hyperspectral and Multispectral Imaging Techniques for Spatial Distribution and Homogeneity Assessment
Hyperspectral and multispectral imaging are advanced techniques that combine spectroscopy with imaging, allowing for the visualization of the spatial distribution of chemical components within a sample. albany.eduplos.org Each pixel in a hyperspectral image contains a full spectrum (e.g., in the visible or infrared range), enabling the identification and mapping of materials based on their unique spectral signatures. frontiersin.org
There is no specific research applying these techniques to tributylethylplumbane. However, one could hypothesize their utility in environmental or materials science contexts. For example, if tributylethylplumbane were released into the environment, hyperspectral imaging could potentially be used to map its distribution on soil or sediment surfaces. researchgate.net The method would target the characteristic C-H vibrational bands in the near-infrared or infrared regions to distinguish the contaminant from the surrounding matrix. Similarly, in an industrial setting, this technique could be used to assess the homogeneity of a coating or mixture containing the compound.
Integration of Spectroscopic Data with Chemometric Approaches and Machine Learning Algorithms for Enhanced Analysis
The large and complex datasets generated by modern spectroscopic instruments often benefit from the application of chemometrics—the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.orgnih.gov Techniques like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and various machine learning (ML) algorithms can reveal patterns, classify samples, and build quantitative models from spectral data. mdpi.comresearchgate.net
For a compound like tributylethylplumbane, these approaches could be highly valuable in several hypothetical scenarios:
Quality Control: If multiple batches of tributylethylplumbane were produced, their FT-IR or Raman spectra could be analyzed using PCA to quickly identify any batches that deviate from the standard, indicating impurities or degradation.
Environmental Monitoring: In a complex matrix like soil or water, the spectroscopic signature of tributylethylplumbane might overlap with other compounds. Chemometric models could be trained to deconvolve the spectra and quantify the concentration of the organolead contaminant.
Process Analysis: During a chemical reaction involving tributylethylplumbane, in-situ spectroscopic monitoring combined with machine learning could predict reaction progress or yield in real-time by analyzing subtle changes in the spectral data. researchgate.net
The integration of these computational tools allows for a deeper and more automated analysis of spectroscopic data, enhancing the ability to characterize and quantify tributylethylplumbane in complex systems. researchgate.net
Theoretical and Computational Chemistry Approaches to Tributylethylplumbane
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding in Lead-Carbon Frameworks
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of bonding within the lead-carbon framework of tributylethylplumbane. scispace.com DFT methods are widely used to study organochalcogenide complexes and other heavy-element compounds due to their balance of computational cost and accuracy. mdpi.com
These calculations can determine the spatial distribution of electron density, identifying regions of electron accumulation and depletion, which is crucial for understanding the polarity of the Pb-C bonds. Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. youtube.comnih.gov The energy gap between the HOMO and LUMO is a key parameter that relates to the electronic stability and optical properties of the molecule. mdpi.com
Furthermore, various bonding analysis techniques can be applied to the DFT results to quantify the nature of the lead-carbon and carbon-carbon bonds. These analyses can differentiate between covalent and ionic contributions to the bonding, providing a more nuanced picture than simple structural diagrams. nih.gov For instance, calculations on related systems have shown that the charge on the central metal atom and the ligands directly indicates the degree of ionic character in the metal-ligand bonds. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for an Organolead Compound Note: This table presents typical data obtained from DFT calculations for a generic tetraalkyllead compound, analogous to tributylethylplumbane, for illustrative purposes.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | 0.2 | eV |
| HOMO-LUMO Gap | 6.0 | eV |
| Dipole Moment | 0.5 | Debye |
| Mulliken Charge on Pb | +0.45 | e |
| Mulliken Charge on C (alpha) | -0.25 | e |
Ab Initio and Relativistic Calculation Studies on the Stability and Geometry of Organolead Systems
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous method for studying the stability and geometry of organolead systems. nih.gov For heavy elements like lead, it is essential to include relativistic effects in these calculations. d-nb.info The high velocity of core electrons in heavy atoms alters their mass and, consequently, the orbital energies and sizes, which significantly influences chemical bonding and molecular properties. d-nb.info
These calculations are used to perform geometry optimizations, which determine the lowest-energy three-dimensional structure of tributylethylplumbane. The results include precise predictions of bond lengths, bond angles, and dihedral angles. Studies on a series of halogenated lead hydrides and methyllead compounds have shown that relativistic effects can cause significant deviations in bond angles (up to ~14°) from the ideal tetrahedral geometry. d-nb.info
Thermodynamic stability can also be assessed by calculating the energies of various isodesmic reactions. These theoretical reactions help in understanding the destabilizing effect of certain substituents on tetravalent lead compounds. d-nb.info A key finding from such studies is that even as bonds are weakened by electronegative substituents, the bond lengths may paradoxically shorten, a phenomenon explained by the relativistic contraction of the 6s-orbitals relative to the 6p-orbitals of the lead atom. d-nb.info
Table 2: Comparison of Calculated Geometrical Parameters for a Tetraalkyllead Compound Note: This table illustrates the type of data generated from ab initio calculations, comparing results with and without the inclusion of relativistic effects for a model compound.
| Parameter | Non-Relativistic Calculation | Relativistic Calculation |
| Pb-C Bond Length | 2.25 Å | 2.22 Å |
| C-Pb-C Bond Angle | 109.5° | 111.2° |
| Total Energy | -250.5 Hartree | -252.1 Hartree |
Computational Modeling of Reaction Mechanisms and Transition States for Tributylethylplumbane Transformations
Computational modeling is a vital tool for investigating the mechanisms of chemical reactions involving tributylethylplumbane, such as thermal decomposition or reactions with other chemical species. researchgate.net This approach involves mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and, crucially, transition states. rsc.org
The process begins with optimizing the geometries of the reactants and products. Then, computational algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining the reaction rate. figshare.com For example, computational studies on the decomposition of triethyl phosphate (B84403) (TEP) involved optimizing transition states to derive Arrhenius coefficients and understand the reaction kinetics. figshare.com
By calculating the energies of all stationary points on the potential energy surface, a detailed reaction pathway can be constructed. This provides a step-by-step view of the transformation, revealing the sequence of bond-breaking and bond-forming events. researchgate.net This information is invaluable for understanding how tributylethylplumbane might degrade or be transformed under specific conditions.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of tributylethylplumbane, particularly its interactions with other molecules and its properties in solution. mdpi.com MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This approach provides a microscopic view of the system's evolution, capturing processes that occur on timescales from femtoseconds to microseconds. youtube.com
In the context of tributylethylplumbane, MD simulations can be used to understand its behavior in a solvent. By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the solvation structure, calculate the diffusion coefficient, and investigate intermolecular forces such as van der Waals interactions. mdpi.com
The simulations can also reveal information about the conformational flexibility of the tributyl and ethyl groups attached to the lead atom. By analyzing the trajectories of the atoms, researchers can identify preferred conformations and the energy barriers between them. rsc.org This is particularly useful for understanding how the molecule's shape influences its interactions and bulk properties. youtube.com
| Interaction Type | Average Energy | Unit |
| van der Waals | -45.2 | kJ/mol |
| Electrostatic | -5.8 | kJ/mol |
| Total Solvation Free Energy | -51.0 | kJ/mol |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry methods can predict various spectroscopic parameters for tributylethylplumbane, which can then be compared with experimental spectra for validation of the theoretical model. nih.gov This synergy between theory and experiment is crucial for confirming computed structures and electronic properties.
For instance, Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption peaks in UV-Visible spectra. scispace.com Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated by computing the magnetic shielding tensors of the nuclei in the molecule's calculated equilibrium geometry.
The prediction of mass spectra is another area where quantum chemistry can provide valuable insights. By simulating the fragmentation pathways of the molecule under conditions mimicking electron ionization, it is possible to generate a theoretical mass spectrum. nih.gov However, the accuracy of such predictions can be influenced by factors like molecular flexibility and the presence of electronegative atoms, and the simulated fragmentation pathways may not always perfectly match empirical results. nih.gov The comparison between predicted and experimental spectra serves as a rigorous test of the computational methods and assumptions used.
Environmental Transformation and Degradation Pathways of Tributylethylplumbane
Photolytic Degradation Mechanisms of Organolead Compounds under Varied Light Conditions
Photolytic degradation is a significant pathway for the breakdown of tetraalkyllead compounds in the environment, particularly in the atmosphere and surface waters. industrialchemicals.gov.au These compounds undergo rapid primary degradation in the atmosphere through photo-oxidation and direct photolysis. industrialchemicals.gov.au The presence of sunlight initiates the cleavage of the carbon-lead bonds, leading to the formation of reactive intermediates and subsequent degradation products.
For instance, under natural lighting conditions, 99% degradation of tetraethyllead (B6334599) in water has been observed within 15 days. industrialchemicals.gov.au In the atmosphere, the calculated half-lives for indirect photo-oxidation of tetramethyllead (B1204573) and tetraethyllead are 18.2 hours and 2.6 hours, respectively. industrialchemicals.gov.au It is expected that tributylethylplumbane would exhibit similar susceptibility to photolytic degradation. The degradation process yields ionic trialkyllead compounds, which are more stable to photo-oxidation than the parent substances. industrialchemicals.gov.au
Table 1: Photolytic Degradation of Related Tetraalkyllead Compounds
| Compound | Environmental Compartment | Half-life/Degradation Rate | Reference |
|---|---|---|---|
| Tetraethyllead | Water (Natural Light) | 99% degradation in 15 days | industrialchemicals.gov.au |
| Tetramethyllead | Atmosphere (Indirect Photo-oxidation) | 18.2 hours | industrialchemicals.gov.au |
| Tetraethyllead | Atmosphere (Indirect Photo-oxidation) | 2.6 hours | industrialchemicals.gov.au |
Hydrolytic Stability and Identification of Degradation Products of Tributylethylplumbane
In aqueous environments, tetraalkyllead compounds undergo hydrolysis to form ionic trialkyllead compounds. industrialchemicals.gov.au This process involves the cleavage of a lead-carbon bond by water. The rate of hydrolysis can be influenced by factors such as temperature and the presence of catalysts like copper and iron ions. nih.gov
Experimental data for tetraethyllead in water, when kept in darkness to exclude photolytic effects, show 50% degradation to triethyllead (B1240127) in two to five days, with up to 97% of the parent compound degraded in 29 days. industrialchemicals.gov.au The hydrolysis of tetraethyllead in seawater has a reported half-life of 14 hours, with triethyllead chloride identified as a reaction product. nih.gov The degradation of tetraalkyllead compounds in water proceeds through sequential dealkylation, forming trialkyl and dialkyl lead compounds, and eventually inorganic lead. industrialchemicals.gov.auoup.com
Table 2: Hydrolytic Degradation of Tetraethyllead
| Condition | Degradation | Product | Half-life | Reference |
|---|---|---|---|---|
| Water (in darkness) | 50% | Triethyllead | 2-5 days | industrialchemicals.gov.au |
| Water (in darkness) | up to 97% | Triethyllead | 29 days | industrialchemicals.gov.au |
Biotransformation Pathways and Microbial Degradation of Organolead Species
Microbial activity plays a role in the degradation of tetraalkyllead compounds in the environment, particularly in soil. clra.canih.gov Both biological and chemical processes are involved in the breakdown of these compounds. researchgate.netoup.com Microorganisms can mediate the transformation of tetraalkyllead to its ionic degradation products. nih.gov
Studies on tetraethyllead in soil have shown that its degradation is accompanied by an increase in microbial heat production, indicating microbial mediation. nih.gov In non-sterile soils, tetraethyllead is degraded to triethyllead and diethyllead (B1201037). nih.govresearchgate.net The biodegradation rate of tetraethyllead in soil has been measured to be significantly higher than its chemical decomposition rate. nih.gov While specific microorganisms capable of degrading tributylethylplumbane have not been identified, the general pathways observed for other tetraalkylleads suggest that microbial biotransformation is a relevant degradation route. researchgate.netosti.gov
Oxidative Degradation Processes in Abiotic Environmental Matrices
Oxidative degradation is a key process in the breakdown of tetraalkyllead compounds in various environmental settings. In the atmosphere, photo-oxidation is a rapid degradation pathway. industrialchemicals.gov.au In soil and water, oxidative processes contribute to the conversion of tetraalkyllead to inorganic lead. nih.gov
In oxygen-saturated water within a sandy soil matrix, hydrophobic tetraalkyllead was transformed to inorganic lead. nih.gov Over a period of 740 days, approximately 49% of the organic lead was converted to inorganic lead. nih.gov The process involves the formation of trialkyllead intermediates. nih.gov The presence of oxidizing agents and catalysts such as metal ions can enhance the rate of oxidative degradation. nih.govresearchgate.net
Mechanistic Studies of Organolead Compound Breakdown in Environmental Systems
The breakdown of organolead compounds in the environment follows a general mechanistic pathway of sequential dealkylation. researchgate.netclra.ca This process can be initiated by various environmental factors, including sunlight (photolysis), water (hydrolysis), microbial action, and chemical oxidation.
The initial step in the degradation of a tetraalkyllead compound like tributylethylplumbane is the cleavage of one of the alkyl-lead bonds, resulting in the formation of a trialkyllead cation (e.g., tributyllead or triethyllead). industrialchemicals.gov.auresearchgate.net This trialkyllead species is generally more stable than the parent tetraalkyllead but is still subject to further degradation. industrialchemicals.gov.au Subsequent dealkylation steps lead to the formation of dialkyllead and monoalkyllead species, which are progressively less stable and more readily converted to inorganic lead (Pb²⁺). industrialchemicals.gov.auresearchgate.netoup.com The ultimate fate of the lead from organolead compounds in the environment is its conversion to inorganic forms. industrialchemicals.gov.aunih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Plumbane, tributylethyl- |
| Tetraethyllead |
| Tetramethyllead |
| Triethyllead |
| Diethyllead |
| Triethyllead chloride |
Emerging Research Directions and Future Prospects for Tributylethylplumbane Chemistry
Development of Novel Organolead Reagents for Precision Organic Synthesis
The development of new reagents for organic synthesis is a cornerstone of chemical research. Organolead compounds have been recognized for their potential in certain coupling reactions. chemeurope.com The unique reactivity of the carbon-lead bond, which is weaker than corresponding carbon-tin or carbon-silicon bonds, allows for facile cleavage and transmetalation reactions. chemeurope.com Future research in this area could focus on harnessing tributylethylplumbane as a precursor for the selective transfer of either a tributylplumbyl or an ethyl group in cross-coupling reactions. The differential reactivity between the butyl and ethyl groups attached to the lead center could be exploited for controlled and precise bond formation, a key goal in modern organic synthesis.
Table 1: Potential Applications of Tributylethylplumbane in Organic Synthesis
| Reaction Type | Potential Role of Tributylethylplumbane | Desired Outcome |
| Stille-type Coupling | Ethyl or Tributylplumbyl group donor | Formation of new C-C bonds |
| Suzuki-type Coupling | Transmetalation reagent with boronic acids | Synthesis of biaryls and other coupled products |
| Regioselective Alkylation | Selective transfer of ethyl group | Introduction of an ethyl group at a specific position |
Exploration of Tributylethylplumbane in Stoichiometric and Catalytic Applications in Non-Traditional Systems
The application of organometallic compounds is expanding beyond traditional organic solvents. Research into the utility of tributylethylplumbane in non-traditional systems, such as ionic liquids or deep eutectic solvents, could reveal novel reactivity and catalytic activity. These solvent systems can enhance reaction rates, improve selectivity, and facilitate catalyst recycling. While the use of organometallic compounds in industrial catalytic processes is well-established, the exploration of specific compounds like tributylethylplumbane in new reaction media remains an open area of investigation. youtube.com The development of bifunctional catalytic systems, where the organolead moiety and another functional group work in concert, could also be a promising avenue. mdpi.com
Advancements in Green Synthesis and Utilization of Organolead Compounds in Modern Chemical Processes
The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. While organolead compounds have historically raised environmental concerns, modern research aims to develop greener synthetic routes and applications that minimize waste and toxicity. nih.gov Research in this area for tributylethylplumbane would focus on developing synthetic methods that avoid hazardous reagents and solvents. Furthermore, exploring its use in catalytic amounts rather than stoichiometric quantities would align with the principles of atom economy and waste reduction. The concept of "green synthesis" often involves the use of plant extracts or other biological materials to mediate chemical reactions, a methodology that has been applied to the synthesis of metallic nanoparticles and could potentially be adapted for certain organometallic transformations. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov
Interdisciplinary Applications of Tributylethylplumbane Scaffolds in Materials Science and Engineering
The integration of organometallic compounds into materials science has led to the development of novel materials with unique properties. While the term "scaffold" in the context of tributylethylplumbane might not refer to the biological scaffolds used in tissue engineering, the molecular framework of this organolead compound could serve as a building block for new materials. nih.govnih.govmdpi.commdpi.com For instance, the incorporation of tributylethylplumbane into polymer matrices could modify their physical and chemical properties, leading to materials with enhanced thermal stability, conductivity, or refractive index. The interdisciplinary nature of this research would bridge organometallic chemistry with polymer science and materials engineering to create functional materials for various applications. sciltp.com
Methodological Innovations in Characterization and Computational Prediction for Organolead Chemistry
Advancements in analytical techniques are crucial for understanding the structure, reactivity, and properties of novel compounds. For tributylethylplumbane, this would involve the use of advanced spectroscopic and spectrometric methods for its detailed characterization. Furthermore, the application of computational chemistry is becoming increasingly important in predicting the properties and behavior of molecules. elsevierpure.comnih.govresearchgate.netfrontiersin.orgnih.gov Computational models can be used to predict the bond energies, reaction pathways, and spectroscopic signatures of tributylethylplumbane, guiding experimental work and accelerating the discovery of its potential applications. These predictive models can help in the rational design of new experiments and in understanding the fundamental aspects of organolead chemistry. elsevierpure.comnih.gov
Table 2: Key Characterization and Computational Techniques for Tributylethylplumbane Research
| Technique | Application | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Connectivity of atoms, chemical environment |
| Mass Spectrometry (MS) | Molecular weight determination | Isotopic distribution, fragmentation patterns |
| X-ray Crystallography | Solid-state structure determination | Bond lengths, bond angles, crystal packing |
| Density Functional Theory (DFT) | Computational modeling | Electronic structure, reaction energetics, spectroscopic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Correlation of structure with chemical or biological activity researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
